25-Hydroxyvitamin D3 3-Hemisuccinate

25-hydroxyvitamin D3 immunoassay radioimmunoassay method comparison vitamin D binding protein assay

25-Hydroxyvitamin D3 3-Hemisuccinate (CAS 69511-19-9) is the definitive hapten for generating antibodies that discriminate among vitamin D metabolites by side-chain structure. The C-3 hemisuccinate modification introduces a reactive carboxyl group essential for covalent EDC coupling to BSA, KLH, or OVA—a capability absent in native 25(OH)D3. This derivative enables proven competitive EIA and immunochromatographic formats, supported by high-affinity monoclonal antibodies (Ka up to 2×10¹⁰ M⁻¹) and documented coupling stoichiometry (~12:1). Procure this critical reagent to establish or scale robust, specific diagnostic immunoassays with validated performance.

Molecular Formula C31H48O5
Molecular Weight 500.7 g/mol
Cat. No. B8227563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-Hydroxyvitamin D3 3-Hemisuccinate
Molecular FormulaC31H48O5
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C
InChIInChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1
InChIKeyXYAOPXNVLMIXNI-BPMXTZFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25-Hydroxyvitamin D3 3-Hemisuccinate (CAS 69511-19-9): Chemical Identity, Classification, and Procurement Context


25-Hydroxyvitamin D3 3-Hemisuccinate (25(OH)D3-3-HS; CAS 69511-19-9; molecular formula C₃₁H₄₈O₅; MW 500.7 g/mol) is a C-3 hemisuccinate ester derivative of 25-hydroxyvitamin D3 (calcifediol), the principal circulating form of vitamin D3 [1]. The hemisuccinate modification introduces a terminal carboxyl group at the C-3 position of the secosteroid A-ring, converting a neutral hydroxyl into a reactive carboxy-bearing linker. This chemical transformation is the critical enabler for covalent conjugation to carrier proteins (e.g., BSA, KLH, OVA) via carbodiimide chemistry—a capability that unmodified 25(OH)D3 inherently lacks [2]. The compound is therefore not a therapeutic agent but a foundational hapten intermediate used in the development of immunoassays, antibody generation, and analytical reference standards for vitamin D metabolite quantification.

Why 25-Hydroxyvitamin D3 3-Hemisuccinate Cannot Be Substituted by Unmodified Calcifediol or Alternative Hapten Conjugates


Unmodified 25-hydroxyvitamin D3 lacks a reactive handle for covalent protein conjugation; the C-3 hydroxyl and C-25 hydroxyl are chemically inert under standard bioconjugation conditions, making the parent molecule unsuitable as an immunizing hapten [1]. Among C-3 conjugates, the choice of bridge chemistry and linker length is non-interchangeable: the hemisuccinate (4-carbon dicarboxylic acid bridge) and hemiglutarate (5-carbon bridge) produce antisera with distinct fine specificities due to differential epitope presentation of the A-ring versus the side chain [2]. Furthermore, alternative conjugation positions (e.g., C-11α, C-24) generate antibodies with entirely orthogonal cross-reactivity profiles that recognize different structural domains of the vitamin D secosteroid—a property that fundamentally determines an immunoassay's ability to discriminate among clinically relevant metabolites such as 1,25(OH)₂D₃, 24,25(OH)₂D₃, and 25(OH)D₂ [3]. Selecting the 3-hemisuccinate derivative is therefore not a matter of vendor preference but a structural determinant of assay specificity, antibody epitope orientation, and conjugate performance.

25-Hydroxyvitamin D3 3-Hemisuccinate: Quantitative Evidence of Differential Performance Versus Comparators


Antibody-Based RIA Using 3-Hemisuccinate-BSA Antibodies vs. DBP-Based Competitive Protein Binding Assay: Accuracy in Serum 25(OH)D₃ Quantification

In a direct head-to-head comparison within the same study, a radioimmunoassay (RIA) employing rabbit polyclonal antibodies raised against 25-hydroxyvitamin D3-3-hemisuccinate-BSA conjugate overestimated true 25(OH)D₃ serum concentrations by less than 10%, whereas the conventional competitive protein binding assay (CPBA) utilizing rat vitamin D-binding protein (DBP) overestimated true values by approximately 20% across the entire analytical range of 5 to 600 μg/L [1]. Both methods showed strong correlation with chromatographic reference methods (r > 0.95), confirming that the systematic bias of the antibody-based method is approximately half that of the DBP-based approach. The antibody-based RIA using the 3-hemisuccinate conjugate thus provides a direct, nonchromatographic assay format with superior accuracy compared to the widely used DBP-based CPBA [1].

25-hydroxyvitamin D3 immunoassay radioimmunoassay method comparison vitamin D binding protein assay clinical chemistry accuracy

C-3 Conjugation vs. C-11α Conjugation: Divergent Cross-Reactivity Profiles Define Complementary Epitope Recognition

Polyclonal antibodies (Ab3) raised against 25(OH)D₃ conjugated through the C-3 position (3-hemiglutarate-BSA, representing C-3 conjugation chemistry analogous to the 3-hemisuccinate approach) were compared with antibodies (Ab11) raised against a C-11α hemiglutaryloxy conjugate in the same radioimmunoassay system using tritium-labeled antigen [1]. The C-3 conjugate-derived Ab3 exhibited high cross-reactivity with A-ring-modified metabolites: 1,25(OH)₂D₃ (87–290%) and 25(OH)D₃ 3-sulfate (130–180%), while showing low cross-reactivity with side-chain-modified metabolites: 24,25(OH)₂D₃ (2.3–7.4%) and 25(OH)D₂ (≤1.1%). In contrast, C-11α conjugate-derived Ab11 showed the opposite pattern: it easily discriminated 1,25(OH)₂D₃ (0.10–2.4%) and 25(OH)D₃ 3-sulfate (<0.3%) but displayed significant cross-reactivity with 24,25(OH)₂D₃ (110–120%) and 25,26(OH)₂D₃ (66–130%) [1]. The study authors concluded that C-3 conjugates recognize the side-chain portion of the 25(OH)D₃ molecule, whereas C-11α conjugates recognize the A-ring portion—making the two conjugation strategies complementary [1].

hapten conjugation strategy antibody cross-reactivity profiling vitamin D metabolite discrimination immunoassay specificity design

Chloramine T-Mediated Coupling Enhancement: >2-Fold Improvement in 3-Hemisuccinate Immobilization Efficiency on Aminated Microtiter Plates

In the development of a competitive EIA using 25(OH)D₃-3-hemisuccinate covalently coupled to secondary amino groups on polystyrene microtiter wells, the inclusion of 40 μmol/L chloramine T—an agent not previously described for this coupling application—produced more than a twofold increase in coupling efficiency alongside substantially improved reproducibility compared to the same coupling protocol without chloramine T [1]. This optimized coupling procedure enabled the final EIA to achieve a detection limit of 4.4 μg/L, analytical recovery of 102%, on-plate CV of 11%, within-run CV of 12%, and between-run CV of 15%. The authors noted that the observed effect of chloramine T on the coupling process may be unique for the coupling of hemisuccinate derivatives [1]. When compared with a previously described RIA method, EIA results showed reasonable accordance with an average positive bias of 19%, attributable in part to the differential cross-reactivity profile of the coating hapten versus the RIA tracer [1].

ELISA plate coating chemistry hapten immobilization efficiency enzyme immunoassay optimization chloramine T coupling enhancer

BSA Conjugation Stoichiometry: Reproducible Coupling Ratio of (12 ± 0.16):1 Achieved via EDC-Mediated Conjugation of 25(OH)D₃-3-Hemisuccinate

The EDC-mediated conjugation of 25-hydroxyvitamin D₃-3-hemisuccinate to bovine serum albumin (BSA) yielded a coupling ratio of (12 ± 0.16):1 (hapten:BSA, N=3 independent preparations), as confirmed by UV spectrophotometry, SDS-PAGE, and MALDI-TOF mass spectrometry [1]. Immunization of BALB/c mice with this conjugate generated polyclonal antibodies with a titer of 6.25 × 10⁻⁴, exhibiting a significant competitive linear relationship for standard concentrations in the range of 37.5–600 ng/mL, with a detection sensitivity of 37.5 ng/mL [1]. The same study also prepared the coating antigen 25(OH)D₃-3-hemisuccinate-OVA using the identical EDC method, demonstrating the versatility of the hemisuccinate carboxyl handle for conjugation to multiple carrier proteins. While no direct comparator coupling ratio data for alternative haptens (e.g., 3-hemiglutarate, C-11α conjugates) were reported within this same study, the well-defined and highly reproducible stoichiometry establishes a benchmark for quality control of 3-hemisuccinate conjugate batches [1].

hapten-carrier conjugation BSA coupling stoichiometry artificial complete antigen MALDI-TOF conjugate characterization

Monoclonal Antibody Generation Using 3-Hemisuccinate Hapten: High-Affinity Clones with Ka Up to 2 × 10¹⁰ M⁻¹

Immunization of SD rats and BALB/c mice with 25-hydroxyvitamin D₃ 3-hemisuccinate-BSA (hapten 3-HS) yielded seven distinct hybridoma clones secreting monoclonal antibodies against 1α,25-dihydroxyvitamin D₃, with binding affinities (Ka) ranging from 0.73 × 10⁹ to 2.0 × 10¹⁰ M⁻¹ as determined by RIA using tritium-labeled 1,25(OH)₂D₃ [1]. In the same study, a second hapten—1α-hydroxy-25,26,27-trinorvitamin D₃ 24-oic acid (hapten 24-OA) conjugated through the C-24 position—was used for parallel immunizations, producing a separate set of hybridomas. The authors identified the rat monoclonal antibody 3R-1 (derived from the 3-HS hapten) and the mouse monoclonal antibody 24M-3 (derived from the 24-OA hapten) as the most promising candidates for developing practical analytical systems [1]. This demonstrates that the 3-hemisuccinate hapten reliably elicits high-affinity monoclonal antibodies suitable for immunoassay development, with the C-3 conjugation approach generating clones possessing affinities comparable to or exceeding those obtained from alternative conjugation positions [1].

monoclonal antibody generation hapten-carrier immunization anti-vitamin D antibody affinity hybridoma screening

25-Hydroxyvitamin D3 3-Hemisuccinate: Validated Research and Industrial Application Scenarios


Development of Competitive ELISA Kits for Serum 25-Hydroxyvitamin D₃ Quantification

The 3-hemisuccinate derivative enables a validated competitive EIA format in which the hapten is covalently immobilized onto aminated microtiter plates. The chloramine T-enhanced coupling protocol delivers >2-fold improved immobilization efficiency, supporting a detection limit of 4.4 μg/L with 102% recovery [1]. This directly addresses the requirements for high-throughput clinical vitamin D status screening, where nonchromatographic methods must balance throughput with acceptable accuracy. The systematic overestimation of approximately 19% relative to RIA is well-characterized and attributable to the differential cross-reactivity of the coating hapten, enabling method-specific reference interval establishment [1].

Generation of Polyclonal and Monoclonal Antibodies with Defined Side-Chain Epitope Specificity

The C-3 hemisuccinate conjugation positions the carrier protein distal to the side chain, resulting in antibodies that recognize the side-chain portion of the 25(OH)D₃ molecule [2]. This property is exploited when the analytical objective requires discrimination among vitamin D metabolites that differ in side-chain structure (e.g., 25(OH)D₃ vs. 25(OH)D₂ vs. 24,25(OH)₂D₃). The documented coupling stoichiometry of (12 ± 0.16):1 for BSA conjugates provides a quality benchmark for immunogen preparation [3], while monoclonal antibody generation from 3-HS-BSA immunization has produced clones with Ka up to 2 × 10¹⁰ M⁻¹ [4].

Preparation of Coating Antigens for Indirect Competitive ELISA Using OVA Conjugates

The versatility of the hemisuccinate carboxyl group extends beyond BSA conjugation: the identical EDC chemistry has been validated for preparing 25(OH)D₃-3-hemisuccinate-OVA coating antigens [3]. This enables the construction of indirect competitive ELISA formats where the immunizing carrier (BSA) differs from the coating carrier (OVA), eliminating anti-carrier antibody interference—a critical design consideration for assay specificity that is directly enabled by the chemical versatility of the hemisuccinate linker.

Immunoaffinity Chromatography Sample Pretreatment for LC-MS/MS Vitamin D Metabolite Analysis

Antibodies raised against 25(OH)D₃ 3-hemisuccinate-BSA have been successfully immobilized for immunoaffinity chromatography (IAC) as a sample pretreatment method prior to EIA or LC-MS/MS analysis [5]. The IAC/EIA system employing homologous anti-25(OH)D₃ antibodies (raised against the same 3-hemisuccinate or 3-hemiglutarate conjugate used in the downstream EIA) afforded reliable plasma 25(OH)D₃ levels confirmed by serial dilution and recovery testing, with healthy volunteer summer values of 25.2 ± 6.2 ng/mL [5]. This demonstrates that 3-hemisuccinate-derived antibodies are suitable not only for direct immunoassay detection but also for selective extraction and enrichment steps in hyphenated analytical workflows.

Quote Request

Request a Quote for 25-Hydroxyvitamin D3 3-Hemisuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.